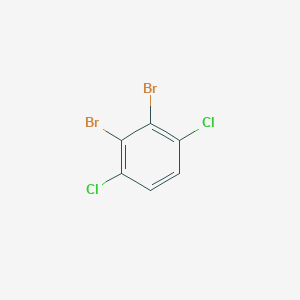

1,2-Dibromo-3,6-dichlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-1,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRYHVKCERBEDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of 1,2 Dibromo 3,6 Dichlorobenzene and Halogenated Benzene Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For polyhalogenated benzenes, both proton (¹H) and carbon-13 (¹³C) NMR provide critical information regarding the substitution pattern, electronic environment, and symmetry of the molecule.

In ¹H NMR spectroscopy of halogenated benzenes, the chemical shift of the aromatic protons is significantly influenced by the electronic effects of the halogen substituents. The electronegativity and magnetic anisotropy of halogens lead to a deshielding effect on adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (B151609) (δ ≈ 7.27 ppm). ucl.ac.ukulethbridge.ca This effect is generally additive, allowing for the prediction of proton chemical shifts in polysubstituted systems. ucl.ac.uk

For 1,2-dibromo-3,6-dichlorobenzene, the molecule possesses a plane of symmetry that renders the two aromatic protons (at C4 and C5) chemically non-equivalent. This would result in two distinct signals in the ¹H NMR spectrum. Due to the deshielding from four surrounding halogens, these protons are expected to resonate significantly downfield, likely in the range of δ 7.5-8.2 ppm. The splitting pattern would depend on the magnitude of the coupling constant between them.

Interactive Table: Predicted ¹H NMR Data for this compound and Analogues

| Compound | Proton(s) | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |

| This compound | H-4, H-5 | ~7.6 - 8.2 (Predicted) | Doublets |

| 1,2-Dibromobenzene chemicalbook.com | H-3, H-6 | 7.60 | Multiplet |

| H-4, H-5 | 7.16 | Multiplet | |

| 1-Bromo-2,6-dichlorobenzene chemicalbook.com | H-3, H-5 | ~7.4 (Observed) | Doublet |

| H-4 | ~7.1 (Observed) | Triplet |

Note: Predicted values are estimates based on additive substituent effects. Observed values are from literature sources.

¹³C NMR spectroscopy is exceptionally powerful for analyzing the carbon skeleton of halogenated aromatics. The number of signals in a ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, providing immediate insight into the molecule's symmetry. fiveable.me For this compound, the molecular symmetry dictates that there are three sets of non-equivalent carbons: C1/C2, C3/C6, and C4/C5. Therefore, three distinct signals are expected in its proton-decoupled ¹³C NMR spectrum.

The chemical shifts are heavily influenced by the attached halogens. Carbons directly bonded to a halogen atom (ipso-carbons) are significantly deshielded due to a combination of inductive and paramagnetic effects. researchgate.netnih.gov The "heavy atom effect" can also be a factor, particularly for bromine and iodine, influencing the shielding of the attached carbon. nih.govrsc.org The chemical shifts for carbons bearing bromine are typically found in the range of δ 110-125 ppm, while those for carbons with chlorine are in the δ 125-135 ppm range.

Interactive Table: Predicted ¹³C NMR Data for this compound and Analogues

| Compound | Carbon Atom(s) | Predicted/Observed Chemical Shift (δ, ppm) |

| This compound | C1, C2 (C-Br) | ~124 (Predicted) |

| C3, C6 (C-Cl) | ~133 (Predicted) | |

| C4, C5 (C-H) | ~131 (Predicted) | |

| 1,2-Dibromobenzene chemicalbook.com | C1, C2 (C-Br) | 123.5 |

| C3, C6 (C-H) | 128.1 | |

| C4, C5 (C-H) | 132.0 | |

| 1,2-Dichlorobenzene fiveable.me | C1, C2 (C-Cl) | 132.7 |

| C3, C6 (C-H) | 130.5 | |

| C4, C5 (C-H) | 127.4 |

Note: Predicted values are estimates based on data from analogous compounds.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For polyhalogenated compounds like this compound, MS is particularly informative due to the characteristic isotopic distributions of bromine (⁷⁹Br: ⁸¹Br ≈ 50.7%:49.3%) and chlorine (³⁵Cl: ³⁷Cl ≈ 75.8%:24.2%).

The molecular ion (M⁺) peak for this compound (C₆H₂Br₂Cl₂) would appear as a complex cluster of peaks due to the various combinations of isotopes. The most abundant peak in this cluster would correspond to the species containing two ⁷⁹Br isotopes and two ³⁵Cl isotopes. The entire isotopic pattern provides a definitive signature for the elemental composition of the ion.

Electron ionization (EI) often induces fragmentation of the molecular ion. libretexts.org For halogenated aromatic compounds, common fragmentation pathways include the loss of a halogen radical (X•) or a hydrogen halide molecule (HX). libretexts.orgnih.gov The fragmentation of this compound is expected to show sequential losses of Br• and Cl• radicals, leading to a series of daughter ions that are also characterized by their own isotopic patterns. The observation of a phenyl-type fragment is indicative of the benzene ring core. docbrown.info

Interactive Table: Expected Key Ions in the Mass Spectrum of this compound

| Ion Formula | Description | Expected m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |

| [C₆H₂⁷⁹Br₂³⁵Cl₂]⁺ | Molecular Ion (M⁺) | 338 |

| [C₆H₂Br₂Cl]⁺ | Loss of Cl• | 303 |

| [C₆H₂BrCl₂]⁺ | Loss of Br• | 259 |

| [C₆H₂BrCl]⁺ | Loss of Br• and Cl• | 224 |

| [C₆H₅]⁺ | Phenyl fragment (after H rearrangement) | 77 |

Note: The m/z values listed are for the most abundant isotopes. In an actual spectrum, each of these would appear as a cluster of peaks reflecting the full isotopic distribution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Halogenated Benzene Derivatives

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure and symmetry, providing a characteristic "fingerprint" for a compound. For substituted benzenes, specific frequency regions are associated with particular types of vibrations. elsevier.com

In the spectrum of this compound, key vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net

C=C Ring Stretching: The stretching vibrations of the aromatic ring itself give rise to a series of bands, usually in the 1600-1400 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies. The pattern of out-of-plane bending bands (typically 900-675 cm⁻¹) is often diagnostic of the substitution pattern on the benzene ring.

C-X Stretching: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region. C-Cl stretching bands are typically observed between 850 and 550 cm⁻¹, while the heavier C-Br bond stretches at lower frequencies, generally between 680 and 515 cm⁻¹.

The combination of IR and Raman spectroscopy is powerful because the selection rules for the two techniques are different. Vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa, providing complementary information.

Interactive Table: Characteristic Vibrational Frequencies for Halogenated Benzenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected for this compound |

| Aromatic C-H Stretch | 3100 - 3000 | Present |

| Aromatic C=C Ring Stretch | 1620 - 1400 | Multiple bands expected |

| C-H Out-of-Plane Bend | 900 - 675 | Diagnostic bands for 1,2,3,6-tetrasubstitution |

| C-Cl Stretch | 850 - 550 | Present |

| C-Br Stretch | 680 - 515 | Present |

X-ray Diffraction Crystallography for Solid-State Structural Determination of Polyhalogenated Aromatics

While a specific crystal structure for this compound is not publicly available, the principles governing the solid-state structures of related compounds are well-established. The crystal packing in polyhalogenated benzenes is often dominated by a combination of weak, noncovalent interactions, including:

Halogen Bonds: These are attractive interactions between an electrophilic region on one halogen atom and a nucleophilic region on another. mdpi.comacs.org Interactions such as Br···Cl, Br···Br, and Cl···Cl can play a crucial role in directing the assembly of molecules into a specific crystal lattice.

π-π Stacking: The interaction between the electron-rich π-systems of adjacent aromatic rings can lead to stacked or offset arrangements.

C-H···X Interactions: Weak hydrogen bonds between a carbon-bound hydrogen and a halogen atom on a neighboring molecule can also contribute to the stability of the crystal structure.

These intermolecular forces collectively determine the solid-state architecture, which in turn influences the material's physical properties such as melting point, solubility, and density.

Computational and Theoretical Investigations of 1,2 Dibromo 3,6 Dichlorobenzene

Quantum Chemical Calculations and Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 1,2-dibromo-3,6-dichlorobenzene. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries and electronic structures, offering a window into the molecule's stability and reactivity.

The benzene (B151609) ring in such halogenated compounds is expected to exhibit slight deformations from perfect planarity due to the steric and electronic effects of the bulky halogen substituents. The carbon-carbon bond lengths within the aromatic ring typically remain close to the characteristic 1.39 Å of benzene, with minor variations depending on the adjacent halogens. The C-Br and C-Cl bond lengths are predicted based on the covalent radii of the atoms and the nature of the aromatic system. Similarly, the bond angles within the ring will deviate slightly from the ideal 120° of a regular hexagon to accommodate the steric strain imposed by the adjacent, large halogen atoms. For this compound, the proximity of the bromine atoms at the C1 and C2 positions and the chlorine atoms at the C3 and C6 positions would lead to significant steric repulsion, likely causing some out-of-plane distortion of the substituents and elongation of the corresponding C-C and C-halogen bonds.

Table 1: Predicted Geometrical Parameters for 1-bromo-2,3-dichlorobenzene (B155788) (Analogue to this compound) Data sourced from a theoretical study on 1-bromo-2,3-dichlorobenzene (BDCB) and serves as an illustrative example for a related polyhalogenated benzene. nih.gov

| Parameter | Calculated Value (Å or °) |

|---|---|

| C1-C2 Bond Length | 1.396 |

| C2-C3 Bond Length | 1.391 |

| C3-C4 Bond Length | 1.391 |

| C4-C5 Bond Length | 1.395 |

| C5-C6 Bond Length | 1.393 |

| C6-C1 Bond Length | 1.398 |

| C1-Br Bond Length | 1.884 |

| C2-Cl Bond Length | 1.733 |

| C3-Cl Bond Length | 1.734 |

| C1-C2-C3 Angle | 121.0 |

| C2-C3-C4 Angle | 120.1 |

| C3-C4-C5 Angle | 119.5 |

The electronic properties of a molecule are governed by the distribution of its electrons. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and interactions between orbitals. uni-muenchen.de In halogenated benzenes, the high electronegativity of halogen atoms leads to a significant polarization of the carbon-halogen bonds, making the halogen atoms electron-rich and the corresponding carbon atoms electron-deficient. This charge distribution is critical in determining the molecule's reactivity towards electrophiles and nucleophiles.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For the analogue 1-bromo-2,3-dichlorobenzene (BDCB), the HOMO-LUMO gap was calculated to be 5.16 eV. nih.gov This relatively large gap suggests high kinetic stability. The HOMO is typically a π-orbital distributed across the benzene ring, while the LUMO is a π*-antibonding orbital. The presence of halogen substituents lowers the energy of the molecular orbitals compared to unsubstituted benzene. NBO analysis of BDCB reveals significant electron-transfer characteristics within the molecule, and mapping the electron density onto the electrostatic potential surface helps identify sites prone to electrophilic or nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Energies for 1-bromo-2,3-dichlorobenzene (BDCB) Data sourced from a theoretical study on 1-bromo-2,3-dichlorobenzene (BDCB). nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.48 |

| LUMO | -1.32 |

| HOMO-LUMO Gap | 5.16 |

Theoretical Studies of Reaction Mechanisms and Pathways involving Halogenated Benzenes

Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and the energetic factors that control reaction outcomes.

The reactivity of halogenated benzenes is largely dictated by the activation energy (Ea) required to reach the transition state of a reaction. For electrophilic aromatic substitution, the rate-determining step is the attack of the electrophile on the aromatic ring, which disrupts its aromaticity and forms a high-energy carbocation intermediate (a sigma complex or arenium ion). libretexts.orgutexas.edu The stability of this intermediate, and thus the activation energy, is influenced by the substituents on the ring. libretexts.org Halogens are deactivating groups due to their electron-withdrawing inductive effect, which destabilizes the carbocation intermediate and increases the activation energy compared to benzene. libretexts.orgmasterorganicchemistry.com However, they are ortho-, para-directing because lone pairs on the halogen can be donated via resonance to stabilize the positive charge in the intermediate. libretexts.org

In nucleophilic aromatic substitution (SNAr), the rate-determining step is the attack of a nucleophile on the ring to form a negatively charged Meisenheimer complex. wikipedia.org This reaction is generally unfavorable for benzene but can be facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate. wikipedia.org For a molecule like this compound, the four halogen substituents are strongly electron-withdrawing, which would lower the activation energy for nucleophilic attack compared to benzene itself. Theoretical calculations can precisely model the geometry and energy of these transition states and intermediates, providing quantitative values for activation barriers.

The interaction of nucleophiles and electrophiles with the this compound ring is governed by the electronic landscape created by the four halogen substituents.

Nucleophilic Interactions : The strong electron-withdrawing nature of the four halogens makes the benzene ring highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The carbon atoms bonded to the halogens are electron-deficient and represent primary sites for nucleophilic attack. A strong nucleophile can displace one of the halogen atoms (likely bromine, as the C-Br bond is weaker than the C-Cl bond). Theoretical studies can model the approach of a nucleophile and determine the relative energy barriers for displacing each type of halogen, thereby predicting the reaction's products.

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the behavior of substances in the condensed phase (liquids and solids). unimi.it These simulations are crucial for understanding intermolecular forces, solvation effects, and material properties.

For a molecule like this compound, MD simulations could predict its physical properties, such as density, viscosity, and diffusion coefficients in various solvents. A key aspect would be the study of intermolecular interactions, which are dominated by van der Waals forces and halogen bonding. arxiv.orgacs.org Halogen bonding is a noncovalent interaction where an electron-poor region on a halogen atom (the σ-hole) interacts with an electron-rich site on an adjacent molecule. acs.org

Simulations can reveal how molecules of this compound pack in a crystal lattice or how they arrange themselves in a liquid state. They are also used to study the interactions of these molecules with other species, such as their adsorption onto surfaces or their partitioning in environmental systems. rsc.org By simulating the dynamic behavior of a large ensemble of molecules, MD provides a bridge between the properties of a single molecule and the macroscopic behavior of the material. nih.gov

Prediction of Spectroscopic Parameters using Computational Models

The prediction of spectroscopic parameters for molecules like this compound heavily relies on computational quantum mechanical methods. These theoretical approaches allow for the calculation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman), providing valuable insights into the molecular structure and properties. Density Functional Theory (DFT) is a prominent method employed for these predictions due to its favorable balance between accuracy and computational cost. nih.govacs.org

Different combinations of exchange-correlation functionals and basis sets are utilized within the DFT framework to optimize the accuracy of the predicted spectra. For instance, the B3LYP functional is a widely used hybrid functional that has demonstrated reliability in calculating the geometries and vibrational frequencies of halogenated organic compounds. nih.govacs.org The choice of basis set, such as the 6-311++G(d,p) or cc-pVTZ, is also crucial, as it defines the mathematical description of the atomic orbitals. nih.govnih.gov Long-range corrected functionals have been noted to offer significant improvements in the accuracy of ¹³C NMR chemical shift calculations. nih.gov

To enhance the agreement between calculated and experimental vibrational frequencies, a scaling factor is often applied to the computed values. acs.org This empirical correction accounts for systematic errors inherent in the theoretical models, such as the neglect of anharmonicity and incomplete treatment of electron correlation.

| Computational Method | Spectroscopic Parameter | Typical Mean Absolute Error (MAE) | Reference |

| DFT (B3LYP/6-311G**) | Vibrational Frequencies | 10-20 cm⁻¹ (with scaling) | nih.gov |

| DFT (WP04/6-311++G(2d,p)) | ¹H NMR Chemical Shifts | ~0.08 ppm | guidechem.com |

| DFT (LC-TPSSTPSS/cc-pVTZ) | ¹³C NMR Chemical Shifts | ~1-2 ppm | nih.gov |

| TD-DFT (PBE0/def2-TZVP) | Electronic Absorption | ~0.1-0.3 eV | nih.gov |

Table 1: Representative accuracy of various computational methods for predicting spectroscopic parameters of organic molecules.

Computational Approaches to Structure-Property Relationships in Polyhalogenated Aromatic Systems

Computational chemistry plays a pivotal role in establishing Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for polyhalogenated aromatic hydrocarbons (PHAHs). These models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.gov For PHAHs, including isomers of dibromo-dichlorobenzene, QSPR/QSAR studies are crucial for predicting properties like toxicity, environmental fate, and bioavailability without the need for extensive experimental testing. bldpharm.com

The development of a robust QSPR/QSAR model begins with the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and thermodynamic properties. nih.gov These are often derived from the optimized molecular geometry and electronic structure obtained from quantum chemical calculations, typically using DFT.

Commonly used molecular descriptors in QSPR/QSAR studies of polyhalogenated aromatic systems include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.

Molecular Polarizability: Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. nih.gov

Electrostatic Potentials: Relate to the charge distribution within the molecule and its interaction with other charged species. nih.gov

Quantum Chemical Descriptors: These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken population analysis, which provide insights into the molecule's reactivity and electronic properties.

Once a set of descriptors is calculated for a series of related compounds, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that links these descriptors to a specific property of interest. nih.gov For example, a QSAR model might predict the toxicity of a series of polyhalogenated benzenes based on a combination of their logP values and molecular polarizability. nih.govbldpharm.com

The following table provides examples of QSPR/QSAR models developed for polyhalogenated aromatic systems, highlighting the predicted property and the types of descriptors employed.

| Predicted Property | System Studied | Key Descriptors Used | Reference |

| Algal Toxicity | Halogenated Benzenes | logK(ow), Lipid Content | bldpharm.com |

| Anesthetic Action | Polyhalogenated Ethers | logP, Molecular Polarizability, Electrostatic Potentials | nih.gov |

| Blood-Brain Barrier Permeability | Diverse Drug-like Compounds | Various 2D and 3D molecular descriptors | |

| Electronic Properties (Band Gap, IP, EA) | Polycyclic Aromatic Hydrocarbons | Degree of π-orbital overlap |

Table 2: Examples of QSPR/QSAR models for polyhalogenated and aromatic systems.

These computational approaches are invaluable for screening large numbers of compounds, prioritizing them for further experimental investigation, and gaining a deeper understanding of the molecular features that govern their properties and activities.

Reactivity and Mechanistic Studies of 1,2 Dibromo 3,6 Dichlorobenzene

Oxidation Reactions of Polyhalogenated Benzene (B151609) Derivatives

The oxidation of highly halogenated benzene rings is generally difficult due to the deactivating effect of the halogen substituents. Strong oxidizing agents and harsh reaction conditions are typically required. The products of such oxidations can include quinones or ring-opened products. Specific studies on the oxidation of 1,2-Dibromo-3,6-dichlorobenzene are not available in the current literature. Research in this area could explore the potential to form novel halogenated quinone structures, which could be of interest as synthetic intermediates.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The unique substitution pattern of this compound opens up avenues for the exploration of novel reaction pathways. For instance, the vicinal dibromo arrangement could potentially undergo reductive elimination to form a highly reactive aryne intermediate (3,6-dichlorobenzyne). This aryne could then be trapped with various nucleophiles or dienes to generate a range of complex molecular architectures.

Furthermore, the development of new catalytic systems specifically designed for the selective functionalization of this and other polyhalogenated benzenes is a promising area of research. This could include the design of ligands for palladium that can tune the reactivity of the different carbon-halogen bonds or the exploration of other transition metal catalysts, such as copper or nickel, which can exhibit different reactivity profiles.

Solid State Chemistry and Crystal Engineering of Halogenated Benzene Derivatives

Crystallization Behavior and Polymorphism in Polyhalogenated Aromatics

The crystallization of polyhalogenated benzenes is a complex process governed by a delicate balance of intermolecular forces. These molecules often exhibit polymorphism, the ability to exist in more than one crystal form, which can significantly impact their physical properties such as melting point, solubility, and stability.

The phenomenon of polymorphism is often dictated by subtle differences in crystal packing and intermolecular interactions, which can be influenced by crystallization conditions such as solvent, temperature, and pressure. It is plausible that 1,2-Dibromo-3,6-dichlorobenzene would also exhibit polymorphism, with different crystalline forms arising from variations in the arrangement of molecules in the solid state.

Table 1: General Crystallization and Polymorphic Characteristics of Related Halogenated Benzenes

| Feature | Observation in Related Compounds |

| Polymorphism | Observed in various di- and tetra-halogenated benzenes. rsc.org |

| Common Space Groups | P-1, P2₁/c are common for substituted benzenes. rsc.org |

| Driving Forces | Halogen bonding, π-π stacking, and van der Waals interactions. |

| Influencing Factors | Solvent, temperature, pressure, and rate of crystallization. |

Halogen Bonding and Other Intermolecular Interactions in Crystal Lattices

The crystal structures of polyhalogenated aromatics are predominantly directed by a variety of non-covalent interactions, with halogen bonding playing a crucial role. A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule.

In the case of this compound, several types of intermolecular interactions would be expected to dictate its crystal packing:

Halogen-Halogen Interactions: These can be classified as Type I, where the two interacting halogen atoms are of the same kind and have similar electrostatic potentials, and Type II, where one halogen atom is electrophilic and the other is nucleophilic. Given the presence of both bromine and chlorine atoms, a variety of Br···Br, Cl···Cl, and Br···Cl contacts would be anticipated. The geometry and strength of these interactions are highly dependent on the electronic environment of the halogen atoms.

Halogen-π Interactions: The electron-rich π-system of the benzene (B151609) ring can act as a halogen bond acceptor, interacting with the electrophilic region of a halogen atom on a neighboring molecule.

C-H···X Interactions: Weak hydrogen bonds between the hydrogen atoms on the benzene ring and the halogen atoms of adjacent molecules can also contribute to the crystal packing.

Studies on 3,6-dihalopyromellitic diimides have demonstrated the formation of extensive halogen-bonding networks in the solid state, where interactions between carbonyl oxygen atoms and the σ-holes of halogen atoms are prominent. rsc.org Similarly, in dihalobenzenes, halogen···halogen contacts are a recurring structural motif. researchgate.net

Table 2: Expected Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Description |

| Br···Br | Can be Type I or Type II, influencing molecular alignment. |

| Cl···Cl | Typically weaker than Br···Br, but still significant. |

| Br···Cl | Hetero-halogen bonding, contributing to packing diversity. |

| X···π (X=Br, Cl) | Interaction between a halogen atom and the aromatic ring. |

| π-π Stacking | Offset or face-to-face stacking of benzene rings. |

| C-H···X (X=Br, Cl) | Weak hydrogen bonding further stabilizing the structure. |

Influence of Molecular Symmetry and Packing on Crystal Structure

The symmetry of a molecule plays a pivotal role in determining its crystal packing efficiency and, consequently, its melting point and other physical properties. Symmetrical molecules often pack more efficiently in a crystal lattice, leading to stronger intermolecular interactions and higher melting points, a principle known as Carnelley's rule.

For isomers of dihalogenated benzenes, it has been observed that the more symmetrical para-isomers generally have higher melting points than the ortho- and meta-isomers. researchgate.netbyjus.com For example, p-dichlorobenzene has a higher melting point than its o- and m-isomers due to its more symmetrical structure, which allows for a more compact and stable crystal lattice. byjus.com

This compound possesses a C₂ axis of symmetry. While not as high as the symmetry of a para-disubstituted benzene, this element of symmetry would still influence its packing in the solid state. The arrangement of the bromine and chlorine atoms would create a specific electrostatic potential surface, guiding the molecules to adopt a packing arrangement that maximizes attractive intermolecular interactions. The interplay between the different types of halogen bonds and other weak interactions would ultimately determine the final crystal structure.

High-Pressure Crystallization Studies of Halogenated Benzenes

High-pressure crystallization studies provide valuable information about the phase behavior and structural stability of molecular crystals. Applying high pressure can induce phase transitions, leading to the formation of new, denser polymorphs with altered intermolecular interactions.

While no high-pressure crystallization studies have been reported specifically for this compound, research on other halogenated benzenes, such as 1,3-dichlorobenzene (B1664543) and 1,3-dibromobenzene, has shown that their crystal structures can be influenced by pressure. researchgate.net For instance, applying pressure can lead to the formation of solid solutions from mixtures of different dihalobenzenes. researchgate.net Such studies are crucial for understanding the limits of structural stability and for accessing novel crystalline phases with potentially different properties. It is conceivable that under high pressure, this compound could also undergo phase transitions to form more densely packed crystal structures.

Advanced Applications in Materials Science and Organic Electronics

1,2-Dibromo-3,6-dichlorobenzene as a Precursor for Complex Organic Molecules

The presence of multiple, differentially reactive halogen atoms on the benzene (B151609) ring of this compound allows for its use as a scaffold in the construction of complex, polysubstituted aromatic structures. The bromine atoms are typically more reactive than the chlorine atoms in common cross-coupling reactions, enabling a stepwise approach to molecular elaboration.

Detailed research findings indicate that polyhalogenated benzenes are pivotal starting materials for creating intricate organic molecules through selective cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to sequentially replace the bromine atoms with various organic moieties, while leaving the chlorine atoms intact for subsequent transformations. This hierarchical reactivity is crucial for the regioselective synthesis of complex architectures.

The general strategy involves the initial selective reaction at the more labile C-Br bonds, followed by functionalization of the C-Cl bonds under more forcing reaction conditions or with different catalytic systems. This approach provides a pathway to a wide array of derivatives that would be challenging to synthesize via other methods.

Table 1: Representative Selective Cross-Coupling Reactions on Dihalogenated Benzenes

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Suzuki Coupling | Dihalobenzene, Arylboronic acid | Pd(PPh₃)₄, base | Biaryl |

| Sonogashira Coupling | Dihalobenzene, Terminal alkyne | Pd(PPh₃)₂, CuI, base | Arylalkyne |

| Buchwald-Hartwig Amination | Dihalobenzene, Amine | Pd catalyst, phosphine (B1218219) ligand, base | Arylamine |

This table illustrates common cross-coupling reactions applicable to dihalogenated benzenes, demonstrating the potential for selective functionalization.

Polymerization and Oligomerization Reactions for Functional Materials

This compound can serve as a monomer in various polymerization reactions to produce functional polymers and oligomers with tailored properties. The bifunctional nature of the molecule, arising from its two bromine atoms, allows for its incorporation into polymer backbones through step-growth polymerization mechanisms.

Research on the polymerization of halogenated aromatic monomers has shown that these compounds can be used to synthesize a variety of functional polymers, including poly(p-phenylene)s and other conjugated polymers. rsc.org These materials are of interest for their thermal stability, chemical resistance, and unique electronic properties. The specific substitution pattern of this compound could lead to polymers with restricted rotation around the backbone bonds, potentially resulting in materials with high glass transition temperatures and specific conformational properties.

Furthermore, the remaining chlorine atoms on the polymer backbone can be used for post-polymerization modification, allowing for the fine-tuning of the material's properties, such as solubility, processability, and electronic characteristics. This approach enables the creation of a diverse range of functional materials from a single monomer. cmu.edu

Role in the Synthesis of Optoelectronic Materials (e.g., for Organic Light-Emitting Diodes and Organic Solar Cells)

The synthesis of organic optoelectronic materials often relies on the construction of conjugated systems with specific donor-acceptor properties. researchgate.netnih.gov Halogenated organic compounds are frequently used as building blocks in the synthesis of these materials. The reactivity of the carbon-halogen bonds allows for the introduction of various functional groups that can tune the electronic and photophysical properties of the resulting molecules. rsc.org

While direct use of this compound in widely commercialized optoelectronic devices is not extensively documented, its structure is analogous to precursors used in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). For instance, it could be used to create building blocks for blue-emitting materials or host materials in OLEDs, where precise control over the molecular architecture is crucial for achieving high efficiency and stability. The introduction of specific aryl or heteroaryl groups via cross-coupling reactions can modulate the HOMO and LUMO energy levels of the resulting material, a key aspect in the design of efficient optoelectronic devices. frontiersin.org

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Ladder Polymers

Polycyclic aromatic hydrocarbons (PAHs) and ladder polymers are classes of materials with extended π-conjugated systems, leading to interesting electronic and optical properties. libretexts.org The synthesis of these complex structures often involves intramolecular cyclization reactions of appropriately substituted precursors. nih.govresearchgate.net

This compound, after initial functionalization, can be a precursor for the synthesis of specific PAHs. For example, after replacing the bromine atoms with vinyl or other reactive groups, intramolecular cyclization reactions, such as the Scholl reaction or photochemical cyclizations, could be employed to form new aromatic rings. The chlorine atoms can influence the regioselectivity of these cyclizations and can also be retained in the final PAH structure, modifying its properties.

Furthermore, polyhalogenated aromatic compounds are key monomers for the synthesis of ladder polymers. nih.gov These are double-stranded polymers with exceptional thermal and mechanical stability. The synthesis of ladder polymers often involves a two-step process where a soluble precursor polymer is first synthesized and then subjected to a cyclization reaction to form the rigid ladder structure. The four halogen atoms of this compound could potentially be exploited in polymerization reactions followed by intramolecular annulation to create ladder-type architectures. researchgate.netresearchgate.net

Environmental Chemistry of Polyhalogenated Benzene Compounds

Environmental Occurrence and Distribution of Halogenated Aromatics

Halogenated aromatic compounds are not known to occur naturally and their presence in the environment is a result of industrial activities. nih.gov They are used in a wide array of applications, including as solvents, pesticides, and intermediates in chemical synthesis. epa.govnih.gov Consequently, they can be released into the environment through various pathways, including industrial effluents, atmospheric emissions, and disposal of waste products. nih.gov

While specific data on the environmental occurrence of 1,2-Dibromo-3,6-dichlorobenzene is scarce, the distribution of related compounds such as dichlorobenzenes (DCBs) has been more extensively studied. For instance, 1,2-DCB and 1,4-DCB have been detected in industrial and municipal wastewater, surface water, and groundwater. nih.govnih.gov Due to their chemical properties, halogenated benzenes are expected to be moderately mobile in soil and can volatilize from surface water and soil into the atmosphere. nih.gov Their presence in rainwater suggests that atmospheric transport and subsequent deposition can contribute to their widespread distribution. nih.gov

The distribution of these compounds in different environmental compartments is governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). Compounds with lower water solubility and higher Kow values tend to adsorb to soil and sediment organic matter. tpsgc-pwgsc.gc.ca

Table 1: Physicochemical Properties of Selected Halogenated Benzenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Vapor Pressure (mm Hg) | log Kow |

|---|---|---|---|---|---|

| 1,2-Dichlorobenzene | C6H4Cl2 | 147.00 | 156 | 1.2 | 3.43 |

| 1,3-Dichlorobenzene (B1664543) | C6H4Cl2 | 147.00 | 123 | 2.3 | 3.53 |

| 1,4-Dichlorobenzene | C6H4Cl2 | 147.00 | 80 | 0.4 | 3.37 |

| 1,2,4-Trichlorobenzene | C6H3Cl3 | 181.45 | 30 | 0.05 | 4.24 |

| 1-Bromo-2,6-dichlorobenzene | C6H3BrCl2 | 225.90 | N/A | N/A | N/A |

| 1,2-Dibromo-3-chlorobenzene | C6H3Br2Cl | 270.35 | N/A | N/A | 3.9 |

Degradation Pathways in Environmental Compartments

The persistence of halogenated benzenes in the environment is largely determined by their susceptibility to various degradation processes. The number and type of halogen atoms on the benzene (B151609) ring play a crucial role in determining the dominant degradation pathways.

Anaerobic Transformation: Under anaerobic conditions, typically found in sediments and deeper groundwater, reductive dehalogenation is a key transformation process for highly halogenated benzenes. ub.edu This process involves the removal of a halogen atom and its replacement with a hydrogen atom, and it is mediated by anaerobic microorganisms. nih.gov Generally, the potential for anaerobic reductive dechlorination increases with an increasing number of chlorine substituents. ub.edu For instance, hexachlorobenzene can be sequentially dechlorinated to less chlorinated benzenes. ub.edu It is plausible that this compound could undergo a similar process of reductive debromination and dechlorination under anaerobic conditions, leading to the formation of di- and mono-halogenated benzenes.

Aerobic Transformation: In the presence of oxygen, aerobic biodegradation becomes a more significant degradation pathway, particularly for less halogenated benzenes. ub.edu The initial step in the aerobic degradation of many aromatic compounds, including chlorinated benzenes, is catalyzed by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate two oxygen atoms into the aromatic ring, leading to the formation of a diol intermediate, which can then be further metabolized. nih.gov The susceptibility to aerobic degradation generally decreases as the degree of halogenation increases. ub.edu Therefore, this compound, being a tetra-halogenated compound, is expected to be relatively resistant to aerobic biodegradation compared to its less halogenated counterparts.

Hydrolysis: Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, the strength of the carbon-halogen bond significantly influences the rate of hydrolysis. The carbon-halogen bond in aryl halides is generally stronger and less susceptible to hydrolysis compared to alkyl halides. docbrown.info This is due to the delocalization of the halogen's lone pair of electrons with the π-electrons of the benzene ring, which imparts a partial double bond character to the C-X bond. docbrown.info Therefore, hydrolysis of compounds like this compound is expected to be a very slow process under typical environmental conditions. savemyexams.com

Photolysis: Photolysis, or photochemical degradation, involves the breakdown of compounds by light. Aromatic compounds can absorb light energy, which can lead to the cleavage of chemical bonds. rsc.org For halogenated aromatic compounds, photolysis can result in the cleavage of the carbon-halogen bond. researchgate.net The presence of multiple halogen atoms can influence the absorption of light and the subsequent photochemical reactions. While direct photolysis in the atmosphere is not considered a major degradation pathway for some dichlorobenzenes, reactions with photochemically produced hydroxyl radicals are a significant removal mechanism in the atmosphere. canada.ca It is likely that this compound would also be susceptible to atmospheric photooxidation.

Modeling Environmental Fate and Transport of Halogenated Benzene Derivatives

Environmental fate and transport models are valuable tools for predicting the distribution and persistence of chemicals in the environment. These models use the physicochemical properties of a compound, along with information about the environmental system, to simulate its movement and transformation over time. researchgate.net

Key parameters used in these models for halogenated benzene derivatives include:

Water solubility: Affects the concentration in the aqueous phase and partitioning between water and other environmental compartments.

Vapor pressure and Henry's Law constant: Determine the tendency of the compound to volatilize from water and soil into the air. tpsgc-pwgsc.gc.ca

Octanol-water partition coefficient (Kow): Indicates the tendency of the compound to partition into organic matter, such as in soil, sediment, and biota. nih.gov

Soil organic carbon-water partitioning coefficient (Koc): Describes the adsorption of the compound to soil and sediment. tpsgc-pwgsc.gc.ca

Degradation rates: Half-lives for various degradation processes (biodegradation, photolysis, hydrolysis) in different environmental media (air, water, soil, sediment). researchgate.net

Due to the lack of specific experimental data for this compound, its environmental fate and transport would likely be modeled using data from structurally similar compounds and quantitative structure-activity relationship (QSAR) models. These models estimate the properties of a chemical based on its molecular structure. The accuracy of such models depends on the availability of reliable data for related compounds. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1,2-dibromo-3,6-dichlorobenzene with high purity?

- Methodology : A hybrid catalyst system (Mg/CuCl with LiCl in 1,3-dimethyl-2-imidazolidinone) enables efficient halogenation of dichlorobenzene precursors. Post-synthesis, gas chromatography-mass spectrometry (GC/MS) in selected ion monitoring (SIM) mode is critical for purity assessment and byproduct detection . Structural confirmation requires reductive cleavage (e.g., Li/t-BuOH/H₂O) followed by comparative mass and gas chromatography (GC) analysis against authenticated standards .

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

- Methodology :

- GC/MS in SIM mode : Detects trace impurities (e.g., mono-halogenated byproducts) with high sensitivity .

- Infrared (IR) spectroscopy : Validates functional groups by identifying C-Br and C-Cl stretching vibrations (600–800 cm⁻¹ range) .

- Mass spectrometry (MS) : Resolves molecular ion clusters (e.g., isotopic patterns for Br/Cl) and fragmentation pathways to confirm the parent structure .

Q. What safety protocols are essential for handling this compound in laboratories?

- Methodology :

- Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact risks, as halogenated aromatics are often carcinogenic .

- Follow safety data sheet (SDS) guidelines for storage (e.g., inert atmosphere, cool/dry conditions) and emergency procedures (e.g., spill containment with activated carbon) .

Advanced Research Questions

Q. How can contradictions in mass spectral data be resolved when identifying synthetic byproducts?

- Methodology :

- Isotopic pattern analysis : Differentiate between brominated (e.g., doublet peaks for ⁷⁹Br/⁸¹Br) and chlorinated (e.g., M+2, M+4 clusters) fragments .

- Comparative retention indexing : Cross-reference GC retention times with known standards to distinguish structural isomers (e.g., this compound vs. 1,3-dibromo-2,5-dichlorobenzene) .

Q. What strategies optimize reductive cleavage for structural elucidation of halogenated aromatics?

- Methodology :

- Controlled reduction : Use Li/t-BuOH/H₂O to selectively remove halogens while preserving the aromatic backbone. Monitor reaction progress via thin-layer chromatography (TLC) .

- Post-reduction analysis : Compare debrominated/dichlorinated products (e.g., 1,2-dichlorobenzene) with commercial standards using GC/MS to confirm reaction specificity .

Q. How can computational models predict environmental persistence and toxicity of this compound?

- Methodology :

- QSAR modeling : Correlate physicochemical properties (e.g., logP, vapor pressure) with bioaccumulation potential and endocrine disruption risks .

- Degradation pathway simulation : Use density functional theory (DFT) to predict hydrolysis/oxidation products and their ecotoxicological profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.